molecular formula C16H17BrN2O2 B14428093 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide CAS No. 81254-04-8

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide

Cat. No.: B14428093
CAS No.: 81254-04-8
M. Wt: 349.22 g/mol
InChI Key: VBBFHAUZNRDCBA-UHFFFAOYSA-N
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Description

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dimethylaminoethyl group. The final step involves the formation of the monohydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-(dimethylamino)ethyl)-, monohydrobromide is unique due to its specific functional groups and the presence of the monohydrobromide salt. These features confer distinct chemical properties, such as solubility and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

81254-04-8

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]benzo[de]isoquinoline-1,3-dione;hydrobromide

InChI

InChI=1S/C16H16N2O2.BrH/c1-17(2)9-10-18-15(19)12-7-3-5-11-6-4-8-13(14(11)12)16(18)20;/h3-8H,9-10H2,1-2H3;1H

InChI Key

VBBFHAUZNRDCBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.Br

Origin of Product

United States

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